

Physical and chemical properties of Ingol 7,8,12-triacetate 3-phenylacetate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ingol 7,8,12-triacetate 3-phenylacetate
Cat. No.:	B15592119

[Get Quote](#)

An In-depth Technical Guide to Ingol 7,8,12-triacetate 3-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingol 7,8,12-triacetate 3-phenylacetate is a complex diterpenoid isolated from the latex of *Euphorbia officinarum*.^[1] This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside detailed experimental protocols for its study. The compound has garnered significant interest within the scientific community for its potent biological activities, primarily its role as an inhibitor of the PI3K/Akt signaling pathway and as a potential agent for HIV latency reactivation. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this intricate natural product.

Physicochemical Properties

Precise experimental determination of all physical properties for **Ingol 7,8,12-triacetate 3-phenylacetate** is not extensively documented in publicly available literature. However, based on its chemical structure and data for related diterpenoid esters, the following information has been compiled.

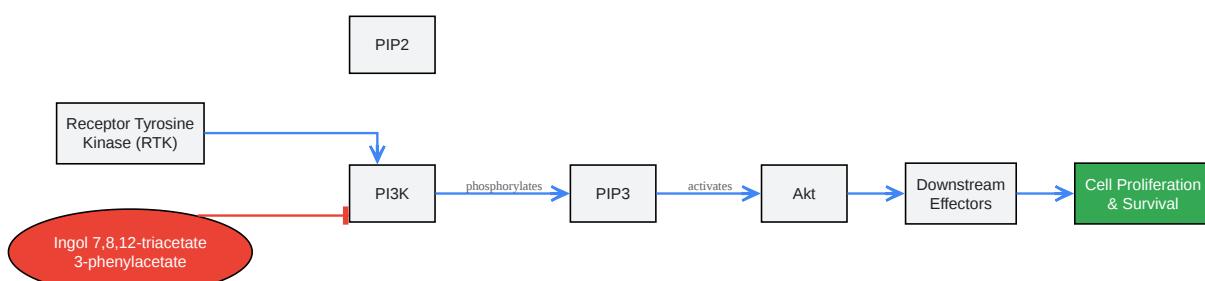
Table 1: Physical and Chemical Properties of **Ingol 7,8,12-triacetate 3-phenylacetate**

Property	Value	Source/Notes
Molecular Formula	$C_{33}H_{40}O_{10}$	[2]
Molecular Weight	596.66 g/mol	[2]
CAS Number	944799-46-6	[3]
Appearance	Likely a white to off-white solid or amorphous powder.	Inferred from related compounds.
Melting Point	Not reported.	
Boiling Point	Not reported.	Diterpenoids typically have high boiling points and may decompose before boiling under atmospheric pressure.
Solubility	Expected to be soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. [4] Poorly soluble in water.	Based on the general solubility of diterpenoid esters. [4]

Spectroscopic Data

Detailed NMR spectral data for **Ingol 7,8,12-triacetate 3-phenylacetate** is not readily available in the literature. However, the structural elucidation of ingol and ingenol diterpenes relies heavily on 1D and 2D NMR techniques.[\[5\]](#)[\[6\]](#) The expected 1H and ^{13}C NMR spectra would exhibit characteristic signals for the ingol skeleton, three acetate groups, and a phenylacetate moiety.

Table 2: Expected NMR Spectral Features


Group	Expected ¹ H NMR Chemical Shift (ppm)	Expected ¹³ C NMR Chemical Shift (ppm)
Ingol Skeleton	Complex multiplets in the aliphatic and olefinic regions.	Characteristic signals for the tricyclic core.
Acetate Methyls	Singlets around δ 1.8-2.2	Signals around δ 20-22 (CH_3) and δ 170-172 ($\text{C}=\text{O}$).
Phenylacetate Methylene	Singlet around δ 3.5-3.7	Signal around δ 40-45.
Phenylacetate Aromatic	Multiplets between δ 7.2-7.4	Signals in the aromatic region (δ 125-135).

Biological Activity and Mechanism of Action

Inhibition of the PI3K/Akt Signaling Pathway

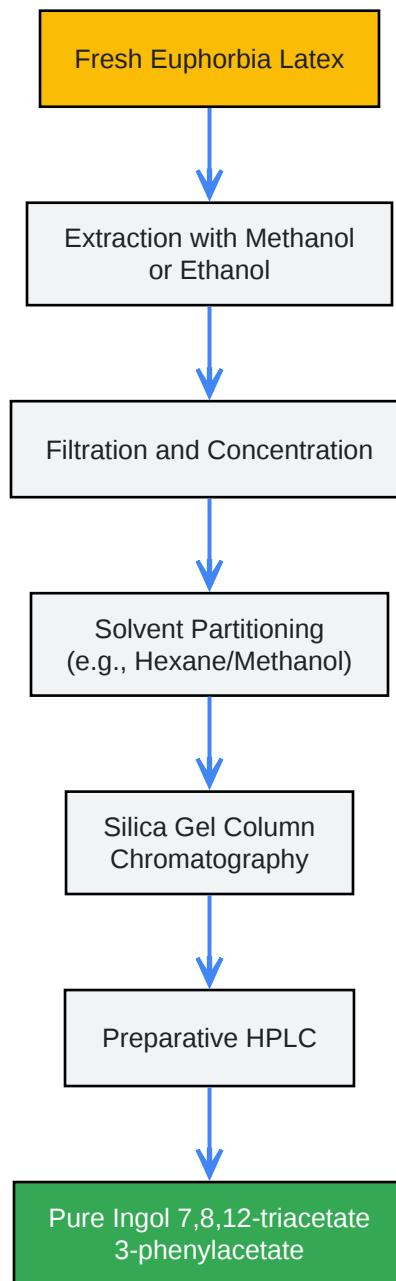
Ingol 7,8,12-triacetate 3-phenylacetate has been identified as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. [7][8] By inhibiting this pathway, the compound can potentially suppress tumor growth.

Diagram 1: PI3K/Akt Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt signaling pathway by **Ingol 7,8,12-triacetate 3-phenylacetate**.

Reactivation of Latent HIV


This diterpenoid is also investigated for its ability to reactivate latent HIV-1. It is believed to act as a Protein Kinase C (PKC) agonist. Activation of PKC can lead to the stimulation of transcription factors, such as NF- κ B, which are crucial for the expression of HIV genes. This "shock and kill" strategy aims to expose the latent virus to the immune system and antiretroviral therapy.

Experimental Protocols

General Isolation Procedure from Euphorbia Latex

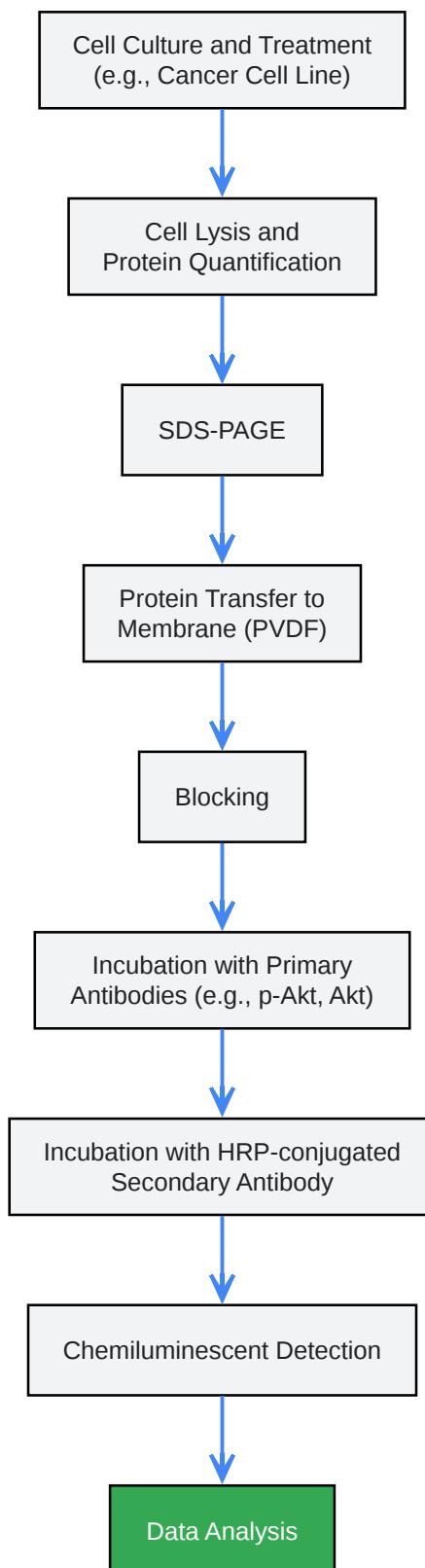
The isolation of ingol diterpenes from Euphorbia latex is a multi-step process that generally involves extraction and chromatographic separation.

Diagram 2: General Isolation Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation of ingol diterpenes from Euphorbia latex.

Methodology:


- **Latex Collection and Extraction:** Fresh latex from *Euphorbia officinarum* is collected. The latex is then extracted with a polar solvent such as methanol or ethanol to isolate the diterpenoids and other secondary metabolites.^[9]

- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to remove nonpolar constituents like lipids and waxes. A common system is hexane-methanol. The diterpenoid esters typically partition into the more polar methanol phase.
- Chromatographic Separation: The methanol fraction is concentrated and subjected to multiple rounds of chromatography.
 - Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.
- Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

PI3K/Akt Pathway Inhibition Assay (Western Blot)

The inhibitory effect of **Ingol 7,8,12-triacetate 3-phenylacetate** on the PI3K/Akt pathway can be assessed by measuring the phosphorylation status of key proteins in the pathway using Western blotting.^{[7][10]}

Diagram 3: Western Blot Workflow for PI3K/Akt Inhibition

[Click to download full resolution via product page](#)

Caption: Workflow for assessing PI3K/Akt pathway inhibition via Western blot.

Methodology:

- Cell Culture and Treatment: A suitable cancer cell line with a constitutively active PI3K/Akt pathway is cultured. Cells are treated with varying concentrations of **Ingol 7,8,12-triacetate 3-phenylacetate** for a specified duration.
- Cell Lysis and Protein Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a standard method (e.g., BCA assay).[\[7\]](#)
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[\[10\]](#)
- Immunoblotting:
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and total Akt.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.[\[10\]](#) The ratio of phosphorylated Akt to total Akt is calculated to determine the extent of pathway inhibition.

HIV Reactivation Assay (p24 Antigen ELISA)

The ability of **Ingol 7,8,12-triacetate 3-phenylacetate** to reactivate latent HIV can be quantified by measuring the production of the HIV-1 p24 capsid protein in the supernatant of cultured latently infected cells using an enzyme-linked immunosorbent assay (ELISA).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Methodology:

- Cell Culture: A latently infected T-cell line (e.g., J-Lat) is cultured in the presence of antiretroviral drugs to prevent new infections.

- Treatment: The cells are treated with **Ingol 7,8,12-triacetate 3-phenylacetate** at various concentrations. A known PKC agonist (e.g., prostratin) can be used as a positive control.
- Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
- p24 ELISA: The concentration of p24 antigen in the supernatant is measured using a commercial or in-house p24 ELISA kit according to the manufacturer's instructions.[14][15] The assay typically involves capturing the p24 antigen with a specific antibody, followed by detection with a second, enzyme-linked antibody.
- Data Analysis: The amount of p24 produced is quantified by comparison to a standard curve. An increase in p24 levels in treated cells compared to untreated controls indicates viral reactivation.

Conclusion

Ingol 7,8,12-triacetate 3-phenylacetate is a promising natural product with significant therapeutic potential, particularly in the fields of oncology and virology. While further research is needed to fully characterize its physical properties and to optimize experimental protocols, this guide provides a solid foundation for scientists working with this compound. The detailed methodologies and visual workflows presented herein are intended to facilitate reproducible and robust experimental design, ultimately accelerating the exploration of this fascinating diterpenoid's role in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ingol 7,8,12-triacetate 3-phenylacetate | Benchchem [benchchem.com]
- 2. Ingol 7,8,12-triacetate 3-phenylacetate | ingol 二萜 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]
- 5. Ingol and ingenol diterpenes from the aerial parts of Euphorbia royleana and their antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 14. raybiotech.com [raybiotech.com]
- 15. ablinc.com [ablinc.com]
- To cite this document: BenchChem. [Physical and chemical properties of Ingol 7,8,12-triacetate 3-phenylacetate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15592119#physical-and-chemical-properties-of-ingol-7-8-12-triacetate-3-phenylacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com